Product packaging for Furo[3,2-d]pyrimidine-2-methanamine(Cat. No.:)

Furo[3,2-d]pyrimidine-2-methanamine

Cat. No.: B12848418
M. Wt: 149.15 g/mol
InChI Key: YIXJFGGXVLCENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Furo[3,2-d]pyrimidine (B1628203) and Related Furanopyrimidine Scaffolds in Medicinal Chemistry

Furanopyrimidines, a class of bicyclic heterocycles, exist as several isomers, including furo[2,3-d]pyrimidines, furo[3,2-d]pyrimidines, furo[3,4-d]pyrimidines, and furo[2,3-b]pyrimidines. These scaffolds are integral to a multitude of compounds exhibiting a wide array of biological activities. dntb.gov.ua For instance, derivatives of furo[2,3-d]pyrimidines have been investigated for their potential as antimicrobial agents, kinase inhibitors, and anticancer agents. researchgate.net Some have even shown promise as antifolates and inhibitors of dihydrofolate reductase. researchgate.net

The furo[3,2-d]pyrimidine core, in particular, has been the subject of various synthetic and medicinal chemistry endeavors. For example, certain derivatives have been synthesized and evaluated as phosphodiesterase type 4 (PDE4) inhibitors, with potential applications in treating asthma and chronic obstructive pulmonary disease (COPD). nih.gov Additionally, some furo[3,2-d]pyrimidine derivatives have been explored for their potential anti-inflammatory and analgesic properties.

Bicyclic furanopyrimidine nucleosides have demonstrated high potency and selectivity as inhibitors of the varicella-zoster virus (VZV). nih.gov These compounds, once considered mere synthetic by-products, are now recognized as a significant class of antiviral agents. nih.gov Their biological activity is notably dependent on the presence of an alkyl or alkylaryl side-chain, which imparts a high degree of lipophilicity. nih.gov

The diverse biological activities associated with the furanopyrimidine scaffold underscore its importance as a "privileged" structure in medicinal chemistry, providing a versatile framework for the design of novel therapeutic agents.

Importance of Pyrimidine (B1678525) and Furan (B31954) Heterocycles in Bioactive Compounds

The significance of the furo[3,2-d]pyrimidine scaffold is rooted in the individual contributions of its constituent heterocycles: pyrimidine and furan.

Pyrimidine , a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of numerous biologically vital molecules. ignited.in It forms the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). ignited.inresearchgate.net This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components. nih.gov The pyrimidine core is present in a wide range of pharmaceuticals, including anticancer agents like 5-fluorouracil, antiviral drugs, and antibacterial sulfonamides such as sulfadiazine (B1682646) and sulfamerazine. researchgate.netjetir.org The versatility of the pyrimidine ring has led to the development of drugs with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antihypertensive effects. ignited.innih.gov

Furan , a five-membered aromatic heterocycle containing an oxygen atom, is another prevalent scaffold in bioactive compounds. ijabbr.comresearchgate.net The furan ring is found in many natural products and synthetic molecules with diverse pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.com Its electron-rich nature allows for various electronic interactions with biological targets like enzymes and receptors. ijabbr.com The aromaticity of the furan ring contributes to the stability of the molecules it is part of, potentially enhancing their metabolic stability and bioavailability. ijabbr.com The furan framework serves as a versatile building block in medicinal chemistry, allowing for the synthesis of a wide array of derivatives with tailored biological activities. researchgate.net

Rationale for Investigating Furo[3,2-d]pyrimidine-2-methanamine Derivatives in Drug Discovery

The investigation of this compound derivatives is driven by the synergistic potential of its constituent parts. The fusion of the pyrimidine and furan rings creates a unique bicyclic system with a distinct electronic distribution and three-dimensional shape, which can lead to novel interactions with biological targets.

The introduction of a methanamine (-CH₂NH₂) group at the 2-position of the furo[3,2-d]pyrimidine scaffold is a key strategic modification. The amine group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility, polarity, and ability to bind to target proteins. This functional group can be crucial for establishing key interactions within the binding pocket of an enzyme or receptor, potentially enhancing the potency and selectivity of the compound. The specific placement of the methanamine group on the pyrimidine ring can direct the molecule towards specific biological targets.

Given the broad spectrum of activities associated with both pyrimidine and furan scaffolds, derivatives of this compound are being explored for a range of therapeutic applications. Research has indicated that compounds with this core structure may possess antimicrobial and anticancer properties. smolecule.com For instance, some derivatives are being investigated as potential candidates for drug development targeting infectious diseases and various types of cancer. smolecule.com The amine group also provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds with diverse substituents to probe structure-activity relationships (SAR) and optimize biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B12848418 Furo[3,2-d]pyrimidine-2-methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

furo[3,2-d]pyrimidin-2-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3,8H2

InChI Key

YIXJFGGXVLCENQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=C(N=C21)CN

Origin of Product

United States

Biological Activities and Mechanistic Studies of Furo 3,2 D Pyrimidine 2 Methanamine Derivatives

Enzyme and Receptor Target Identification and Modulation

Research into furo[3,2-d]pyrimidine (B1628203) and its isomeric forms, such as furo[2,3-d]pyrimidine (B11772683) and furo[3,4-d]pyrimidine (B15215042), has identified them as privileged structures for the development of kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The fused furan (B31954) and pyrimidine (B1678525) ring system provides a versatile platform for designing selective and potent inhibitors of various protein kinases. The following sections detail the inhibitory activities of these derivatives against specific kinase targets.

The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Certain derivatives of the broader pyridofuro[3,2-d]pyrimidine class have been identified as potent inhibitors of PI3K. For instance, Seletalisib, a pyrido[3,2-d]pyrimidine (B1256433) derivative, is a highly selective inhibitor of the PI3Kδ isoform. mdpi.com Further studies on this scaffold have led to the development of compounds like S5, which demonstrates an IC50 value of 2.82 nM against PI3Kδ and potent anti-proliferative effects in cell lines representing hematologic malignancies. nih.gov

While the above examples are based on a pyridofuranopyrimidine core, research on the closely related furo[2,3-d]pyrimidine scaffold has also yielded potent PI3K inhibitors. A series of novel furo[2,3-d]pyrimidine derivatives were designed as dual PI3K/AKT inhibitors. rsc.org Among these, compound 10b emerged as a particularly effective inhibitor, demonstrating significant activity against PI3Kα and PI3Kβ isoforms. rsc.orgnih.gov

Table 1: PI3K Inhibitory Activity of Furo[2,3-d]pyrimidine Derivative 10b

CompoundTargetIC50 (µM)
10b PI3Kα0.175 ± 0.007
10b PI3Kβ0.071 ± 0.003
10b AKT0.411 ± 0.02
Data sourced from multiple studies. rsc.orgnih.gov

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end-joining pathway, a major mechanism for the repair of DNA double-strand breaks. As of the current literature, there is limited specific information available regarding the direct inhibition of DNA-PK by Furo[3,2-d]pyrimidine-2-methanamine or its close derivatives.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It is a downstream effector of the PI3K/AKT pathway. nih.gov While direct inhibition of mTOR by this compound derivatives is not extensively documented, studies on related isomers have shown an impact on the mTOR pathway. For example, certain furo[2,3-d]pyrimidine derivatives that inhibit PI3K and AKT have been shown to consequently reduce the phosphorylation of mTOR, indicating a downstream effect on this pathway. researchgate.net

Mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. acs.orgnih.gov This has made FLT3 a key target for therapeutic intervention. While research has explored various heterocyclic cores as FLT3 inhibitors, derivatives of pyrrolo[2,3-d]pyrimidine have shown particular promise as potent inhibitors of both wild-type and mutated FLT3. nih.gov One study identified a series of pyrrolo[2,3-d]pyrimidine derivatives with nanomolar inhibitory activity against FLT3-ITD. researchgate.net For instance, compound 9u from this series was effective against quizartinib-resistant cell lines. researchgate.net

While the specific inhibitory data for furo[2,3-d]pyrimidine derivatives against FLT3-ITD is still emerging, the structural similarity to the active pyrrolo[2,3-d]pyrimidines suggests that this scaffold is a viable candidate for developing novel FLT3 inhibitors.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) are members of the receptor tyrosine kinase family that play a pivotal role in the development of many cancers. nih.gov Consequently, they are major targets for anticancer drug development. Derivatives of both furo[2,3-d]pyrimidine and furo[3,4-d]pyrimidine have been investigated as inhibitors of these kinases.

A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were developed and evaluated as dual EGFR/HER2 inhibitors. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring were found to significantly influence their inhibitory activity. Notably, derivatives with a 5-carboxylic acid side chain, such as the 3-chloroanilino derivative 8c and the 3-bromoaniline (B18343) derivative 8d , demonstrated significant submicromolar inhibition of EGFR. nih.gov

Further studies on the furo[2,3-d]pyrimidine scaffold led to the synthesis of 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidine derivatives. nih.gov While some of these compounds were less effective against EGFR, others, like the propenamide derivatives, showed high efficacy against both wild-type EGFR and the double mutant EGFR L858R/T790M. nih.gov

Table 2: EGFR Inhibitory Activity of Selected Furo[2,3-d]pyrimidine Derivatives

CompoundSubstitution PatternTargetIC50 (nM)
254 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidineEGFR68.2
256 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidineEGFR90
263 Propenamide derivativeEGFR20
267 Propenamide derivativeEGFR24
Data sourced from a review on fused pyrimidine systems. nih.gov

In a related context, derivatives of pyrido[3,4-d]pyrimidine, which share a fused heterocyclic system, have also been designed as next-generation EGFR tyrosine kinase inhibitors (TKIs). The compound B30 from this class showed potent inhibitory activity against the EGFR L858R mutant with an IC50 of 1.1 nM and against the resistant EGFR L858R/T790M/C797S mutant with an IC50 of 7.2 nM. nih.gov This highlights the potential of fused pyrimidine scaffolds in overcoming acquired resistance to EGFR inhibitors.

Kinase Inhibition

Wee-1 Kinase Inhibition (for furo[2,3-d]pyrimidine derivatives)

Wee-1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. nih.govsci-hub.se Its inhibition can lead to mitotic catastrophe in cancer cells, particularly those with a deficient p53 pathway, making it a promising target for cancer therapy. sci-hub.se

A series of pyrrolo[2,3-d]pyrimidine-based compounds have been designed and synthesized as Wee1 kinase inhibitors. nih.gov These inhibitors demonstrated good potency in enzymatic assays and exhibited strong proliferation inhibition against the NCI-1299 lung cancer cell line. nih.gov Another class of Wee1 inhibitors includes pyridopyrimidine compounds like PD0166285, which inhibits Wee1 activity at nanomolar concentrations. nih.gov Studies in B16 mouse melanoma cells showed that PD0166285 abrogates the G2 checkpoint, induces early cell division, and affects microtubule stabilization. nih.gov

Compound ClassTargetKey Findings
Pyrrolo[2,3-d]pyrimidine derivativesWee1 KinaseGood potency in enzymatic assays and strong proliferation inhibition against NCI-1299 cells. nih.gov
Pyridopyrimidine (PD0166285)Wee1 KinaseInhibits Wee1 at nanomolar concentrations, abrogates G2 checkpoint, and induces early cell division. nih.gov
Tie-2 and VEGFR-2 Receptor Tyrosine Kinase Inhibition (for furopyrimidines)

Vascular endothelial growth factor receptor-2 (VEGFR-2) and Tie-2 are key receptor tyrosine kinases (RTKs) that play crucial roles in angiogenesis, the formation of new blood vessels. nih.govresearchgate.net Dysregulation of these signaling pathways is a hallmark of cancer, promoting tumor growth and metastasis. nih.gov Consequently, dual inhibition of VEGFR-2 and Tie-2 is an attractive strategy for anti-angiogenic cancer therapy. researchgate.net

A novel class of furo[2,3-d]pyrimidine derivatives has been identified as potent dual inhibitors of Tie-2 and VEGFR-2. researchgate.net Structure-activity relationship (SAR) studies revealed that the introduction of a biarylurea moiety at the 5-position of the furopyrimidine scaffold significantly enhanced inhibitory activity against both kinases. researchgate.net One of the most active compounds, featuring a 2-fluoro-5-trifluoromethylphenyl terminal group, demonstrated potent inhibition of both enzymes with IC50 values below 3 nM. researchgate.net

Further studies on furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors have shown that compounds with a substituted biarylurea motif linked via an ether linkage to the core scaffold exhibit potent inhibition of VEGFR-2 kinase activity. nih.gov Specifically, a furo[2,3-d]pyrimidine derivative (16c) and a thieno[2,3-d]pyrimidine derivative (21e) showed 100% inhibition of VEGFR-2 at a concentration of 10 μM. nih.gov Several other derivatives also displayed significant inhibition (over 70%). nih.gov

Compound ScaffoldLinker and MotifTarget(s)Key Findings
Furo[2,3-d]pyrimidineBiarylurea at 5-positionTie-2 and VEGFR-2Potent dual inhibition, with one derivative showing IC50 < 3 nM. researchgate.net
Furo[2,3-d]pyrimidineEther-linked biarylureaVEGFR-2Compound 16c showed 100% inhibition at 10 µM. nih.gov
Thieno[2,3-d]pyrimidineEther-linked biarylureaVEGFR-2Compound 21e showed 100% inhibition at 10 µM. nih.gov
MerTK (Myeloid-epithelial-reproductive tyrosine kinase) Inhibition (for furo[2,3-d]pyrimidine-based compounds)

MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is involved in processes such as phagocytosis and immune regulation. Its overexpression is implicated in various cancers, making it a viable therapeutic target.

Research into MerTK inhibitors has led to the development of macrocyclic pyrimidines. While some substituted pyrimidines show selectivity for MerTK over other kinases like Flt3, macrocyclization of these scaffolds has been explored to improve potency and selectivity. nih.gov For instance, UNC2025 is a potent MerTK inhibitor but also inhibits FMS-like tyrosine kinase (Flt3) with equal potency, which can lead to hematopoietic toxicity. nih.gov

In a series of macrocyclic pyrimidines, the ring size and the nature of the linker were found to be critical for MerTK inhibitory activity. nih.gov For example, compound 11 (UNC2541) with a specific linker length (n=4, m=2) was a very potent MerTK inhibitor with a low nanomolar IC50. nih.gov However, increasing the macrocyclic ring size further (n=5 or 6) led to a decrease in selectivity over Flt3. nih.gov

Compound ClassKey Structural FeatureTargetIC50 (MerTK)Selectivity over Flt3
Macrocyclic pyrimidinesLinker length n=1, m=2 (Compound 8)MerTKMicromolar-
Macrocyclic pyrimidinesLinker length n=4, m=2 (Compound 11, UNC2541)MerTKLow nanomolar73-fold
Macrocyclic pyrimidinesLinker length n=5, m=2 (Compound 12)MerTKPotent59-fold
Macrocyclic pyrimidinesLinker length n=6, m=2 (Compound 13)MerTKPotent19-fold
Phosphodiesterase Type 4 (PDE4) Inhibition (for pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives)

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells. wikipedia.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. wikipedia.org This makes PDE4 inhibitors potential therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). drugbank.com

A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine (PFP) derivatives have been synthesized and evaluated for their PDE4 inhibitory activity. drugbank.com Structure-activity relationship studies identified two key structural elements for high affinity to the enzyme: gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) ring and the nature of the substitution at the 5-position of the PFP scaffold. drugbank.com These findings highlight the potential of this class of compounds as potent and selective PDE4 inhibitors. drugbank.com

USP1/UAF1 (Ubiquitin-Specific Protease 1 / UAF1) Deubiquitinase Inhibition (for furo[3,2-d]pyrimidine derivatives)

The USP1-UAF1 complex is a deubiquitinase that plays a critical role in the DNA damage response, specifically in the Fanconi anemia and translesion synthesis pathways. nih.gov Inhibition of this complex can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131). nih.gov

A highly potent and selective inhibitor of the USP1-UAF1 complex, ML323, has been identified. nih.govmerckmillipore.com ML323 is a triazolylbenzyl-pyrimidinamine compound that acts as a reversible, allosteric inhibitor with an IC50 of 76 nM in a Ub-Rhodamine based assay. merckmillipore.com It exhibits excellent selectivity against a panel of other deubiquitinases, proteases, and kinases. nih.govmerckmillipore.com Mechanistic studies have shown that ML323 potentiates the cytotoxicity of cisplatin in non-small cell lung cancer and osteosarcoma cells, highlighting the therapeutic potential of targeting USP1-UAF1. nih.gov

CompoundTargetIC50Mechanism of ActionCellular Effects
ML323USP1-UAF1 deubiquitinase complex76 nM (Ub-Rhodamine assay) merckmillipore.comReversible, allosteric inhibitor. merckmillipore.comPotentiates cisplatin cytotoxicity in cancer cells. nih.gov

Phosphoinositide FYVE-type Finger-containing Kinase (PIKfyve) Inhibition

PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a signaling lipid crucial for regulating endomembrane transport and trafficking. nih.gov Inhibition of PIKfyve disrupts these processes and is being explored as a therapeutic strategy for various diseases.

YM201636 is a potent and selective small-molecule inhibitor of PIKfyve. nih.gov Acute treatment of cells with YM201636 leads to a rapid block in PtdIns(3,5)P2 production, resulting in the accumulation of swollen endosomal vesicles and disruption of processes like retroviral budding. nih.gov These findings underscore the critical role of PIKfyve in maintaining the integrity and function of the endolysosomal system. nih.gov Furthermore, patent literature describes substituted furo[3,2-d]pyrimidines as inhibitors of PIKfyve, suggesting their potential for treating neurological diseases. wipo.int

Muscarinic Acetylcholine (B1216132) Receptor Subtype 4 (M4) Positive Allosteric Modulation (for pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives)

Research into the therapeutic potential of muscarinic acetylcholine receptor subtype 4 (M4) has identified positive allosteric modulators (PAMs) as a promising avenue for the treatment of neuropsychiatric disorders like schizophrenia. nih.gov A significant breakthrough in this area involves the development of selective M4 PAMs based on a 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold. nih.gov

One such compound, ML253, demonstrates nanomolar potency at both human (EC50 = 56 nM) and rat (EC50 = 176 nM) M4 receptors. nih.gov Further research has led to the discovery and optimization of a new series of 2,3-disubstituted and 2,3,6-trisubstituted pyridine-containing M4 PAMs. nih.gov Through iterative library development, structure-activity relationships (SAR) were rapidly explored, leading to the identification of a potent, receptor-subtype-selective, and brain-penetrant tool compound, 7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline (compound 24). nih.gov This compound has shown efficacy in preclinical models predictive of antipsychotic effects, such as reversing amphetamine-induced hyperlocomotion in rodents. nih.gov Notably, the observed cholinergic-related adverse effects in rats treated with this compound were less severe compared to those treated with the nonselective M4 agonist xanomeline, suggesting that a receptor-subtype-selective PAM may offer an improved safety profile. nih.gov

Sirtuin Modulation (for furo[3,2-d]pyrimidine-6-carboxamide)

Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are considered potential therapeutic targets for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. acs.orgnih.gov A novel class of potent pan-inhibitors for SIRT1, SIRT2, and SIRT3 has been identified based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold. acs.orgnih.gov

In the exploration of the structure-activity relationship (SAR) of this scaffold, the replacement of the thieno[3,2-d]pyrimidine (B1254671) core with a furo[3,2-d]pyrimidine-6-carboxamide resulted in a significant decrease in potency, with a 15- to 40-fold reduction in inhibition of SIRT1, SIRT2, and SIRT3. acs.org Crystallographic studies of the thieno[3,2-d]pyrimidine-6-carboxamide inhibitors bound to the SIRT3 active site revealed that the carboxamide group binds in the nicotinamide (B372718) C-pocket, while the aliphatic portions of the inhibitors extend into the substrate channel, providing a structural explanation for the observed SAR. acs.orgnih.govresearchgate.net These findings highlight the critical role of the thieno[3,2-d]pyrimidine core for potent sirtuin inhibition in this chemical series. acs.org

Potassium Ion Channel Inhibition (for furo[2,3-d]pyrimidine derivatives)

While direct studies on the potassium ion channel inhibition of this compound were not found, research on the related furo[2,3-d]pyrimidine scaffold provides relevant insights. This scaffold is a key component in many reported cytotoxic agents due to its ability to optimize target interactions and enhance pharmacological properties. nih.gov For instance, a furo[2,3-d]pyrimidine derivative bearing 2-thienyl and methyl groups at the C-5 and C-6 positions, respectively, demonstrated inhibitory activity against the AKT-1 kinase with an IC50 value of 24 μM. nih.gov The PI3K/AKT pathway is a critical signaling cascade that, when dysregulated, contributes to various cancers. nih.gov Inhibitors of this pathway, including those based on the furopyrimidine scaffold, are being actively investigated as potential cancer therapeutics. nih.gov

Biological Efficacy in Preclinical Cellular Models and In Vitro Systems

Anticancer and Antitumor Activity

Cytotoxicity in Human Cancer Cell Lines (e.g., HepG2, HeLa, MOLM-13, MV4-11, HT-1080, MCF-7, MDA-MB-231, A549)

Derivatives of the furo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine core structures have demonstrated significant cytotoxic effects across a variety of human cancer cell lines.

A series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anticancer potential. nih.gov Among these, two halogenated derivatives, 5d and 5e, exhibited potent anti-proliferative activity against a panel of 59 cancer cell lines, with mean GI50 values of 2.41 μM and 1.23 μM, respectively. nih.gov Furthermore, these compounds displayed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line, with IC50 values of 1.20 ± 0.21 μM for 5d and 1.90 ± 0.32 μM for 5e, which compares favorably to the standard chemotherapeutic agent doxorubicin (B1662922) (IC50 = 3.30 ± 0.18 μM). nih.gov

Another study focused on furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives. nih.gov Compound 8f from this series showed moderate cytotoxicity with IC50 values ranging from 13.89 to 19.43 µM across four human cancer cell lines: fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A549). nih.gov

A separate investigation into novel furo[2,3-d]pyrimidine derivatives as dual PI3K/AKT inhibitors identified compound 10b as a potent anticancer agent. nih.govrsc.org This compound demonstrated remarkable activity with GI50 values ranging from 0.91 to 16.7 μM and a strong cytostatic effect (TGI range: 2.32–15.0 μM) against 38 different cancer cell lines. rsc.org It was particularly effective against the HS 578T breast cancer cell line, with a GI50 of 1.51 μM and a TGI of 4.96 μM. rsc.org

Halogenated thieno[3,2-d]pyrimidines have also been shown to possess antiproliferative activity. While 2,4-dichloro[3,2-d]pyrimidine was less toxic to MDA-MB-231 breast cancer cells compared to other cell lines, the introduction of a bromine atom at the C7 position significantly enhanced its cytotoxic mechanism in a cell-type-specific manner. nih.gov

Table 1: Cytotoxicity of Furo[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives in Human Cancer Cell Lines

Compound/Derivative ClassCell LineActivity MetricValueReference
Furo[2,3-d]pyrimidine chalcone (B49325) (5d)NCI 59 Cell Line PanelMean GI502.41 µM nih.gov
Furo[2,3-d]pyrimidine chalcone (5e)NCI 59 Cell Line PanelMean GI501.23 µM nih.gov
Furo[2,3-d]pyrimidine chalcone (5d)MCF-7IC501.20 ± 0.21 µM nih.gov
Furo[2,3-d]pyrimidine chalcone (5e)MCF-7IC501.90 ± 0.32 µM nih.gov
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole (8f)HT-1080, MCF-7, MDA-MB-231, A549IC5013.89 - 19.43 µM nih.gov
Furo[2,3-d]pyrimidine PI3K/AKT inhibitor (10b)38 Cancer Cell LinesGI500.91 - 16.7 µM rsc.org
Furo[2,3-d]pyrimidine PI3K/AKT inhibitor (10b)HS 578TGI501.51 µM rsc.org

This table is interactive. Click on the headers to sort the data.

Induction of Apoptosis and Caspase Activation (for furo[2,3-d]pyrimidine derivatives)

Several studies have demonstrated that the anticancer activity of furo[2,3-d]pyrimidine derivatives is mediated, at least in part, by the induction of apoptosis.

A series of novel 4-anilino-furo[2,3-d]pyrimidine derivatives, designed as dual inhibitors of EGFR and HER2 tyrosine kinases, were shown to induce apoptosis. nih.gov Two compounds from this series, 7h and 8d, caused a greater than two-fold increase in the expression of caspase-3 and cytochrome c compared to the control group. nih.gov Compound 7h was identified as a particularly effective inducer of apoptosis, leading to a 25-fold and 79-fold increase in early and late apoptotic cells, respectively, as measured by annexin (B1180172) V-FITC staining. nih.gov

Another study investigating furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids found that compound 8f induced apoptosis through the activation of caspase-3/7 in HT-1080 and A549 cancer cells. nih.gov This process was independent of the mitochondrial pathway and was accompanied by cell cycle arrest. nih.gov Molecular docking studies further supported that the anticancer activity of these compounds is mediated by caspase-3 activation. nih.gov

Furthermore, a novel furo[2,3-d]pyrimidine derivative, compound 10b, which acts as a dual PI3K/AKT inhibitor, was shown to trigger apoptosis in breast cancer cells. nih.gov This compound induced a 3.71-fold increase in the levels of caspase-9 in the HS 578T breast cancer cell line, suggesting that it initiates apoptosis through a caspase-dependent mechanism. nih.gov

Table 2: Apoptosis and Caspase Activation by Furo[2,3-d]pyrimidine Derivatives

Compound/Derivative ClassCell LineApoptotic MarkerEffectReference
4-Anilino-furo[2,3-d]pyrimidine (7h and 8d)Not specifiedCaspase-3, Cytochrome c>2-fold increase in expression nih.gov
4-Anilino-furo[2,3-d]pyrimidine (7h)Not specifiedAnnexin V-FITC (early apoptosis)25-fold increase nih.gov
4-Anilino-furo[2,3-d]pyrimidine (7h)Not specifiedAnnexin V-FITC (late apoptosis)79-fold increase nih.gov
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole (8f)HT-1080, A549Caspase-3/7Activation nih.gov
Furo[2,3-d]pyrimidine PI3K/AKT inhibitor (10b)HS 578TCaspase-93.71-fold increase in levels nih.gov

This table is interactive. Click on the headers to sort the data.

Cell Cycle Arrest (for furo[2,3-d]pyrimidine derivatives)

Certain derivatives of furo[2,3-d]pyrimidine have been identified as potent agents capable of inducing cell cycle arrest, a crucial mechanism for controlling cancer cell proliferation. For instance, compound 10b, a novel furo[2,3-d]pyrimidine derivative, has been shown to strongly induce cell cycle arrest at the G0–G1 phase in breast cancer HS 578T cells. rsc.org This activity is linked to its ability to dually inhibit PI3K/AKT enzymes, key components of a signaling pathway often dysregulated in cancer. rsc.orgnih.gov The inhibition of these enzymes disrupts downstream signaling, leading to a halt in cell cycle progression and subsequently triggering apoptosis, or programmed cell death. rsc.org

Further studies have highlighted other furo[2,3-d]pyrimidine derivatives that also influence the cell cycle. For example, compounds 9 and 10 were found to cause cell cycle arrest in the G1 phase in breast cancer cell lines MCF-7 and MDA-MB231. researchgate.net Similarly, compound 8f, a furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid, induced cell cycle arrest in the S phase for HT1080 fibrosarcoma cells and at the G1/M phase for A549 lung carcinoma cells. nih.gov These findings underscore the potential of the furo[2,3-d]pyrimidine scaffold in developing novel anticancer agents that function by disrupting the cell cycle. researchgate.netresearchgate.net

Below is a table summarizing the cell cycle arrest activity of selected furo[2,3-d]pyrimidine derivatives:

CompoundCell Line(s)Phase of Cell Cycle ArrestReference
10b HS 578T (Breast Cancer)G0–G1 rsc.org
9 MCF-7, MDA-MB231 (Breast Cancer)G1 researchgate.net
10 MCF-7, MDA-MB231 (Breast Cancer)G1 researchgate.net
8f HT1080 (Fibrosarcoma), A549 (Lung Carcinoma)S (HT1080), G1/M (A549) nih.gov

Antiviral Activity

Bicyclic furo[2,3-d]pyrimidine nucleoside analogues have emerged as a highly potent and selective class of compounds against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. nih.govresearchgate.net Notably, the 6-(p-alkylphenyl)substituted derivatives, Cf 1742 and Cf 1743, have demonstrated exceptional inhibitory activity against both laboratory and clinical VZV strains at subnanomolar concentrations. nih.govresearchgate.net Their high selectivity is evidenced by a lack of toxicity to host cells at concentrations up to 100,000-fold higher than their effective antiviral concentration. nih.govresearchgate.net

The mechanism of action of these compounds is dependent on the VZV-encoded thymidine (B127349) kinase (TK) for their phosphorylation, a critical step for their antiviral activity. nih.govkuleuven.be This dependence on the viral-specific enzyme contributes to their high selectivity. nih.gov The resulting phosphorylated forms are believed to target the viral DNA polymerase, thereby inhibiting viral replication. kuleuven.be An important advantage of these furo[2,3-d]pyrimidine nucleoside analogues is their resistance to degradation by human or bacterial thymidine phosphorylase. nih.gov

The oral prodrug of Cf 1743, known as FV-100, has also shown significant promise. kuleuven.be Research has also explored the impact of structural modifications on antiviral potency. For instance, replacing the phenyl group in 6-(4-alkylphenyl) derivatives with a pyridine ring led to increased solubility but a decrease in anti-VZV potency. nih.gov

The following table highlights the anti-VZV activity of key furo[2,3-d]pyrimidine derivatives:

CompoundTargetKey FindingsReference
Cf 1742 Varicella-Zoster Virus (VZV)Potent inhibitor of VZV replication at subnanomolar concentrations. nih.gov nih.govresearchgate.net
Cf 1743 Varicella-Zoster Virus (VZV)Potent inhibitor of VZV replication at subnanomolar concentrations. nih.gov nih.govresearchgate.netkuleuven.be
FV-100 (prodrug of Cf 1743) Varicella-Zoster Virus (VZV)Orally bioavailable with high potential for treating herpes zoster. kuleuven.be kuleuven.be
Pyridine-ring-containing analogues Varicella-Zoster Virus (VZV)Increased solubility but reduced anti-VZV potency compared to phenyl-substituted counterparts. nih.gov nih.gov

While highly potent against VZV, some furo[2,3-d]pyrimidine derivatives have also been evaluated for activity against a broader range of viruses. For example, newly synthesized furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives have demonstrated broad-spectrum activity. nih.gov Specifically, compounds 9a-c showed low micromolar EC50 values against both wild-type and mutant VZV strains. nih.gov Notably, compound 9b was found to be up to threefold more potent than the commonly used antiviral drug acyclovir (B1169) against thymidine kinase-deficient VZV strains. nih.gov

Furthermore, acyclic analogues of furo[2,3-d]pyrimidin-2(3H)-one nucleosides have been synthesized and tested against various DNA and RNA viruses. nih.gov Certain long-chain analogues in this series exhibited activity against both VZV and human cytomegalovirus (HCMV). nih.gov However, they did not show significant activity against other tested DNA and RNA viruses. nih.gov The development of broad-spectrum antivirals is of significant interest as they can serve as a first line of defense against emerging viral threats. mdpi.com

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of furo[3,2-d]pyrimidine have shown notable antimicrobial properties, inhibiting the growth of various bacterial and fungal pathogens. smolecule.com Studies have indicated that the furo[2,3-d]pyrimidine scaffold is a key component in many reported cytotoxic and antimicrobial agents. nih.govresearchgate.net For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and showed significant antifungal activity against several phytopathogenic fungi. frontiersin.org

In the realm of antibacterial research, thieno[2,3-d]pyrimidinedione derivatives have been explored as potential agents against drug-resistant bacteria. nih.gov One particular compound demonstrated potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Furthermore, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed as potential inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbes, and have shown promising antibacterial and antifungal activities. nih.gov

The table below presents the antimicrobial activity of some pyrimidine and fused pyrimidine derivatives:

Compound ClassTarget OrganismsKey FindingsReference
Furo[3,2-d]pyrimidine derivatives Various pathogensExhibit significant antimicrobial activity. smolecule.com smolecule.com
Pyrimidine derivatives with amide moiety Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerealSome compounds showed higher antifungal activity than the commercial fungicide Pyrimethanil. frontiersin.org frontiersin.org
Thieno[2,3-d]pyrimidinedione derivatives Gram-positive bacteria (including MRSA, VRE)Potent activity against multi-drug resistant strains. nih.gov nih.gov
Pyrimidine-clubbed benzimidazole derivatives Gram-positive and Gram-negative bacteria, FungiEffective against a range of bacterial and fungal strains. nih.gov nih.gov

Research into thieno[3,2-d]pyrimidine analogues has revealed their potential efficacy against specific and challenging pathogens. A notable example is the activity against Mycobacterium ulcerans, the causative agent of the neglected tropical disease, Buruli ulcer. biorxiv.org A screening of the Pathogen Box from Medicines for Malaria Venture (MMV) identified MMV688122, a 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, as a novel inhibitor of M. ulcerans. biorxiv.org

Subsequent synthesis and structure-activity relationship (SAR) studies led to the identification of a structural analogue, MMV1578877 (2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine), as the most potent compound, exhibiting submicromolar activity against M. ulcerans. biorxiv.org Importantly, this analogue was found to be non-cytotoxic to human fibroblasts at concentrations up to 100 µM. biorxiv.org These findings highlight the potential of the thieno[3,2-d]pyrimidine scaffold for developing new treatments for Buruli ulcer, addressing the need for novel antimycobacterial agents due to potential resistance to current therapies. biorxiv.org

Relevance to Neurological Disorders

This compound and its related structures have emerged as promising scaffolds in the development of treatments for a variety of neurological disorders. Their ability to interact with key pathological targets underscores their potential in addressing conditions with significant unmet medical needs.

Inhibition of Targets Relevant to Tauopathies (e.g., Alzheimer's disease)

While direct studies on this compound for tauopathies are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been investigated for its neuroprotective effects. The accumulation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease and other tauopathies. Research into related heterocyclic compounds suggests that targeting kinases involved in tau phosphorylation could be a viable therapeutic strategy. Furo[2,3-d]pyrimidine derivatives, for instance, have been explored as kinase inhibitors, which could be relevant to modulating tau pathology. researchgate.net Furthermore, specific deletion of TDP-43, a protein implicated in some neurodegenerative diseases, has been shown to lead to an increase in phospho-Tau in the cerebral cortex, suggesting a potential link between the pathways targeted by pyrimidine derivatives and tau pathology. nih.gov

Potential for Traumatic Brain Injury (TBI) and Cerebral Ischemia

The neuroprotective properties of pyrimidine derivatives are particularly relevant in the context of acute brain injuries like TBI and cerebral ischemia. A class of related compounds, the pyrrolopyrimidines, has demonstrated significant antioxidant and neuroprotective activity in models of brain injury and ischemia. nih.gov These compounds are noted for their ability to penetrate the brain and protect neurons from lipid peroxidation-induced injury. nih.gov

For instance, the pyrimidine derivative BW1003C87 has been shown to protect CA1 and striatal neurons following transient severe forebrain ischemia in rats. nih.gov It reduces the extracellular accumulation of amino acids during ischemia and offers neuroprotection even when administered after the ischemic event. nih.gov This suggests that this compound derivatives could potentially share these protective mechanisms.

Table 1: Neuroprotective Effects of Pyrrolopyrimidine Derivatives in Brain Injury Models

Relevance to Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD)

The pathogenesis of both ALS and FTD has been linked to mutations in the TAR DNA-binding protein 43 (TDP-43). nih.gov Research has demonstrated that a single ALS-FTD-associated amino acid substitution in the Tardbp gene is sufficient to cause blood-brain barrier defects. nih.gov While direct evidence for this compound in ALS and FTD is not specified, the broader family of furopyrimidines has been investigated for their activity against various protein kinases. researchgate.net Given that kinase dysregulation is implicated in many neurodegenerative diseases, this presents a potential avenue for therapeutic intervention.

Implications for Huntington's Disease and Psychiatric Disorders

Huntington's disease (HD) is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. nih.gov Affective disorders, particularly depression, are a common feature and can predate the onset of motor symptoms. nih.gov The underlying mechanisms for these psychiatric symptoms are thought to be linked to the early expression of the HD gene. nih.gov While there is no direct mention of this compound in the context of HD, the neuroprotective and kinase-inhibiting properties of related pyrimidine compounds could be relevant. Thioamides, which can be part of more complex heterocyclic systems, have garnered attention in the discovery of therapeutic agents for neurodegenerative conditions. nih.gov

Efficacy in Respiratory Diseases (Asthma, Chronic Obstructive Pulmonary Disease) (for pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives)

A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov PDE4 is a key enzyme in the inflammatory cascade associated with asthma and chronic obstructive pulmonary disease (COPD). nih.gov Inhibition of PDE4 leads to an increase in intracellular cyclic AMP, which in turn suppresses the activity of inflammatory cells. The structure-activity relationship studies of these compounds revealed that gem-dimethylcyclohexyl moieties fused to the pyridine ring and substitution at the 5-position of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold are crucial for high-affinity binding to the enzyme. nih.gov

General Anti-inflammatory, Analgesic, and Antioxidant Properties of Furanopyrimidines

The furanopyrimidine core is associated with a range of beneficial pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects.

Anti-inflammatory and Analgesic Effects: Studies on various furanone and their derivative pyrrolone compounds, which share structural similarities with the furan aspect of furanopyrimidines, have demonstrated significant anti-inflammatory and analgesic activities. ijpsr.comresearchgate.net For instance, certain furanone derivatives have shown potent activity in carrageenan-induced rat paw edema and acetic acid-induced writhing tests. ijpsr.comresearchgate.net Polyphenol-rich extracts containing compounds with phenolic structures, which can be found in various natural products, have also been shown to possess strong anti-inflammatory and analgesic properties. nih.govnih.gov The analgesic effect may be mediated through the activation of opioid receptors. nih.gov

Antioxidant Properties: The antioxidant capacity of furanopyrimidine-related structures is a key aspect of their therapeutic potential. Pyrrolopyrimidines act as antioxidants by quenching lipid peroxidation reactions through electron-donating and/or radical-trapping mechanisms. nih.gov Polyphenolic compounds, often found in plant extracts, are also well-documented for their antioxidant effects. nih.govnih.gov This antioxidant activity is crucial for protecting cells from damage induced by oxidative stress, a common factor in many chronic diseases.

Table 2: Bioactivities of Furanopyrimidine-Related Scaffolds

Mechanisms of Action

The biological effects of furo[3,2-d]pyrimidine derivatives are underpinned by a variety of molecular mechanisms. These compounds can influence cell behavior by altering key signaling cascades, interacting with essential biological macromolecules, and triggering programmed cell death pathways.

Modulation of Cellular Signaling Pathways (e.g., STAT5 and ERK1/2 phosphorylation, sphingolipid signaling)

While direct evidence linking this compound derivatives to the modulation of STAT5 phosphorylation or sphingolipid signaling is not extensively documented in publicly available research, the broader class of furopyrimidines is known to interact with critical cellular signaling pathways.

Derivatives of the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α. drugbank.com One such derivative, 10e, demonstrated an approximately 400-fold greater potency than the initial hit compound and also acted as a potent inhibitor of the p110β isoform. drugbank.com The PI3K/Akt pathway is a crucial signaling cascade that regulates cell proliferation and survival. nih.govpsu.edu

Furthermore, the isomeric furo[2,3-d]pyrimidine scaffold has also been extensively explored for its signaling modulation capabilities. Certain derivatives of this isomer act as dual inhibitors of PI3K and Akt, key kinases in this pathway. nih.govrsc.org For instance, compound 10b from a synthesized series showed potent inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes. nih.govrsc.org The inhibition of this pathway can lead to the induction of cell cycle arrest and apoptosis. nih.gov In a different study, a pyrimidine-2,4-dione-1,2,3-triazole hybrid was found to exert its cytostatic effect in HepG2 cells through the inhibition of Wee-1 kinase and the disruption of sphingolipid signaling. researchgate.netresearchgate.net Sphingolipids are a class of lipids that act as signaling molecules in various cellular processes, including cell death and survival. nih.gov

Table 1: Inhibitory activity of select furopyrimidine derivatives on signaling kinases.

Interactions with Biological Macromolecules (e.g., DNA/RNA systems due to purine (B94841) isoelectronic relationship)

The furo[3,2-d]pyrimidine core structure is recognized as a bio-isostere of purine. researchgate.netoup.com This structural and electronic similarity to the fundamental building blocks of DNA and RNA, adenine (B156593) and guanine, suggests a strong potential for these compounds to interact with nucleic acid systems. This relationship allows them to be investigated as potential inhibitors of enzymes involved in nucleic acid metabolism.

Research has explored the synthesis of furo[3,2-d]pyrimidine C-nucleosides as analogues of naturally occurring nucleosides like inosine. oup.com Such analogues have been developed with the aim of creating antiprotozoan or antiviral agents. oup.com The mechanism of action for these compounds is often predicated on their ability to interfere with DNA and RNA synthesis. Patents have described furo[3,2-d]pyrimidine derivatives as potential inhibitors of viral DNA and RNA polymerases, enzymes essential for viral replication. googleapis.com This inhibitory action is a direct consequence of their structural mimicry of purines, allowing them to compete with natural nucleosides for the active sites of these polymerases. googleapis.comgoogle.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via caspase 3/7 activation)

A key mechanism through which furopyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. While specific data for the this compound scaffold is limited, extensive research on the isomeric furo[2,3-d]pyrimidine class highlights its pro-apoptotic capabilities, often mediated through the activation of executioner caspases.

Caspases are a family of protease enzymes that play an essential role in the apoptotic cascade. The activation of caspase-3 and caspase-7 is a critical step, leading to the cleavage of cellular substrates and the eventual dismantling of the cell. tandfonline.com Studies on furo[2,3-d]pyrimidine derivatives have demonstrated their ability to trigger this cascade. For example, a furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid, compound 8f , was shown to induce apoptosis specifically through the activation of caspase 3/7 in fibrosarcoma (HT-1080) and lung carcinoma (A549) cell lines. researchgate.netijrpr.com In another study, compounds 7h and 8d from a series of furo[2,3-d]pyrimidines caused a more than two-fold increase in the expression of caspase-3 in hepatocellular carcinoma cells, an effect comparable to the established drug gefitinib. researchgate.net This increase in caspase-3 levels is a strong indicator of apoptosis induction. researchgate.netnih.gov

Table 2: Pro-apoptotic effects of select furo[2,3-d]pyrimidine derivatives.

Non-Mitochondrial Toxicity Profiles (for furo[2,3-d]pyrimidine derivatives)

An important aspect of the mechanism of action for some furopyrimidine derivatives is their ability to induce cell death through pathways that are independent of the mitochondria. The mitochondrial pathway of apoptosis involves the release of cytochrome c, which is a key step for caspase activation. Bypassing this pathway can be advantageous in overcoming certain types of drug resistance.

Research has shown that certain furo[2,3-d]pyrimidine derivatives exhibit such a profile. For instance, a furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid was found to induce cell death independently of the mitochondrial pathway. researchgate.netijrpr.com Similarly, a pyrimidine-2,4-dione-1,2,3-triazole hybrid was specifically identified as a non-mitochondrial toxicant, suggesting its mechanism does not rely on disrupting mitochondrial integrity to initiate cell death. researchgate.netresearchgate.net This characteristic makes these compounds interesting candidates for further development, as they may be effective against cancers that have developed resistance to apoptosis-inducing agents that act via the mitochondrial pathway. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Furo 3,2 D Pyrimidine 2 Methanamine and Analogues

Importance of the Furo[3,2-d]pyrimidine (B1628203) Scaffold for Diverse Biological Activities

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structure for compounds with a wide range of biological activities. As bioisosteres of purines, these fused ring systems are recognized for their ability to interact with various biological targets, leading to potential therapeutic applications. researchgate.netnih.gov The inherent structural features of the furopyrimidine nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. nih.gov

Research has demonstrated that derivatives of the furo[3,2-d]pyrimidine class, and its related isomers, exhibit significant potential as inhibitors of various enzymes. For instance, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines were synthesized and identified as potent phosphodiesterase type 4 (PDE4) inhibitors, with potential applications in treating asthma and chronic obstructive pulmonary disease (COPD). nih.govdrugbank.com Furthermore, the broader family of fused pyrimidines, including furo[3,2-d]pyrimidine analogues like benzofuro[3,2-d]pyrimidines, have been investigated for their antitumor properties. tandfonline.comtandfonline.com These activities underscore the versatility of the scaffold in the design of targeted therapeutic agents. The strategic combination of the furan (B31954) and pyrimidine (B1678525) rings creates a unique electronic and steric environment that is conducive to binding with various enzymatic targets.

Impact of Substituents on Potency and Selectivity

The biological activity of furo[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core and its side chains. nih.gov Strategic modification of the scaffold allows for the modulation of potency, selectivity, and physicochemical properties.

While specific SAR studies on the 2-methanamine linker of the furo[3,2-d]pyrimidine core are not extensively detailed in the provided literature, analysis of related fused pyrimidine systems highlights the importance of substituents on amine linkers. For example, in a series of 6-substituted thieno[2,3-d]pyrimidine (B153573) antifolates, the length of the carbon bridge connecting to a terminal glutamate moiety was critical for activity and selectivity. nih.gov Similarly, for classical and nonclassical furo[2,3-d]pyrimidine (B11772683) antifolates, the nature of the group attached to a 5-(aminomethyl) linker significantly influenced inhibitory activity against dihydrofolate reductase (DHFR). drugbank.com Classical antifolates with a p-aminobenzoyl-L-glutamate group showed potent DHFR inhibition, whereas nonclassical analogues with substituted anilines were largely inactive. drugbank.com These findings suggest that the substituents on and the length of an amine-containing linker at various positions of a fused pyrimidine ring system are crucial determinants of biological activity, governing interactions with the target enzyme's binding site.

Substitutions directly on the furo[3,2-d]pyrimidine core are key to modulating biological affinity and efficacy. In the development of pyrido[3',2':4,5]furo[3,2-d]pyrimidine-based PDE4 inhibitors, substitutions at the 5-position of the core scaffold proved to be a critical element for achieving high affinity for the enzyme. nih.govdrugbank.com Likewise, fusing a gem-dimethylcyclohexyl moiety to the pyridine (B92270) portion of the larger heterocyclic system was also identified as a key factor for potency. nih.gov

In related thieno[3,2-d]pyrimidine (B1254671) analogues, substitutions at the C4 position were shown to be essential. The introduction of a chlorine or iodine atom at this position was well-tolerated and maintained activity against P. falciparum, while the complete removal of a substituent at C4 led to an inactive compound, indicating that the presence of a group at this position is crucial for the compound's antiplasmodial effect. nih.gov

The isomeric form of the furopyrimidine scaffold significantly influences the biological activity profile. The furo[2,3-d]pyrimidine isomer, in particular, has been extensively studied and shown to possess a broad range of activities, including anticancer, kinase inhibition, and antifolate properties. researchgate.net Derivatives of furo[2,3-d]pyrimidine have been developed as potent dual inhibitors of PI3K/AKT, EGFR/HER2, and receptor tyrosine kinases. nih.govtandfonline.comrsc.orgnih.gov

For instance, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were evaluated as EGFR and HER2 inhibitors, with modifications at the 5-position side chain greatly affecting their inhibitory activity. nih.gov In contrast, studies on furo[3,2-d]pyrimidines have highlighted their potential as PDE4 inhibitors. nih.gov The different spatial arrangement of the furan oxygen and the pyrimidine nitrogens in these isomers leads to distinct three-dimensional shapes and electronic distributions. This structural divergence dictates how these molecules fit into and interact with the binding sites of different biological targets, thereby determining their specific pharmacological profiles. While direct comparative studies across all isomers against a single target are limited, the existing body of research indicates that the specific fusion pattern of the heterocyclic rings is a fundamental determinant of therapeutic utility.

Structural Features Critical for Specific Enzyme and Receptor Interactions

The interaction of furo[3,2-d]pyrimidine analogues with enzymes and receptors is governed by specific structural features that facilitate high-affinity binding. For pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives acting as PDE4 inhibitors, two features were identified as key for potent inhibition: the presence of gem-dimethylcyclohexyl groups fused to the pyridine ring and specific substitutions at the 5-position of the core scaffold. nih.gov These elements likely contribute to optimal occupancy and interaction within the PDE4 active site.

In the related furo[2,3-d]pyrimidine series, molecular docking studies have provided insights into crucial interactions. For PI3K/AKT inhibitors, the furopyrimidine-4-one moiety was designed to facilitate hydrogen bonding and hydrophobic interactions with key amino acid residues such as Tyr836, Asp810, and Lys802 in the PI3K binding site. nih.gov For EGFR inhibitors, the presence of a 4-anilino group is a common feature, mimicking the binding mode of known inhibitors like gefitinib. Modifications at the 5-position with groups like carboxylic acids were found to significantly impact EGFR inhibitory activity. nih.gov These examples demonstrate that a combination of a core scaffold that fits the general architecture of the binding site and strategically placed functional groups that can form specific hydrogen bonds, hydrophobic, and polar interactions is critical for potent and selective enzyme inhibition.

Elucidation of Hydrophobic and Other Key Interactions in Binding Pockets

The binding of drug candidates within receptor pockets is a multifaceted process driven by various non-covalent interactions. Hydrophobic interactions are often a predominant force, particularly in non-polar binding pockets. thescipub.com The hydrophobic nature of the binding sites in many kinases provides opportunities for interactions with non-polar moieties on the inhibitor. thescipub.com For example, molecular docking of a furo[2,3-d]pyrimidine derivative into a receptor tyrosine kinase predicted specific binding modes that contribute to its antitumor activity. tandfonline.com

In the design of PI3K/AKT inhibitors based on the furo[2,3-d]pyrimidine scaffold, a key strategy involved replacing certain groups to enhance hydrophobic interactions with amino acids in the binding site. nih.gov The ability of the ligand to form hydrogen bonds is also crucial for affinity and proper orientation. The nitrogen atoms within the pyrimidine ring and exocyclic functional groups (e.g., amines, carbonyls) frequently act as hydrogen bond acceptors or donors. nih.govthescipub.com For instance, in the PI3K binding site, the furopyrimidine inhibitor was designed to form hydrogen bonds with Val851 in the hinge region. nih.gov The interplay between the hydrophobic regions of the molecule occupying lipophilic pockets and polar groups forming directional hydrogen bonds is essential for achieving high-affinity binding and biological efficacy. thescipub.com

Computational Studies and Drug Design for Furo 3,2 D Pyrimidine 2 Methanamine

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a derivative of the furopyrimidine scaffold, might interact with a biological target.

Derivatives of the furopyrimidine core have been investigated for their binding affinity with several key protein targets implicated in various diseases.

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a driver in acute myeloid leukemia (AML). nih.gov Molecular docking studies of imidazopyridine derivatives, which share heterocyclic features with furopyrimidines, have been used to analyze interactions within the FLT3 active site, identifying key hydrogen bonds and pi-alkyl interactions. researchgate.net This approach helps in virtually screening for new compounds with high affinity and potential inhibitory activity against FLT3. nih.gov

DNA-gyrase: This essential bacterial enzyme is a well-established target for antibiotics. Certain coumarin (B35378) derivatives featuring a thieno[2,3-d]pyrimidine (B153573) scaffold have demonstrated inhibitory activity against Gram-negative DNA gyrase. researchgate.net Molecular modeling was used to evaluate the binding pattern of these derivatives within the DNA gyrase active site, providing insights for developing novel antibacterial agents. researchgate.net

SARS-CoV-2 Proteases: The main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2 are crucial for viral replication, making them prime targets for antiviral drugs. nih.gov Novel drug-like furo[2,3-d]pyrimidines have been synthesized and their inhibitory properties against these proteases were investigated using molecular docking. nih.gov These studies help in identifying compounds that can effectively bind to the active sites of these viral enzymes. nih.govnih.gov

Table 1: Summary of Molecular Docking Interactions for Furopyrimidine Derivatives

Target ProteinDerivative ScaffoldKey Interactions ObservedPotential Application
FLT3 Imidazopyridine / Thieno[3,2-d]pyrimidine (B1254671)Hydrogen bonds, pi-alkyl, pi-pi interactionsAcute Myeloid Leukemia (AML)
DNA-gyrase Thieno[2,3-d]pyrimidineEvaluation of binding patterns in the active siteAntibacterial
SARS-CoV-2 MPro & PLPro Furo[2,3-d]pyrimidine (B11772683)Binding to active sites and allosteric hotspotsCOVID-19
VEGFR-2 Furo[2,3-d]pyrimidineInteraction with key amino acids in the binding siteAnti-angiogenic / Anticancer
PI3K/AKT Furo[2,3-d]pyrimidineImproved binding pattern with key amino acidsAnticancer

Computational studies are crucial for identifying the specific binding locations on a protein target. Beyond the primary active site, docking can reveal allosteric hotspots—distant sites that can modulate the protein's activity when a ligand binds. For instance, investigations into novel furo[2,3-d]pyrimidines targeting SARS-CoV-2 proteases explicitly aimed to identify multi-targeting inhibitory properties against both the active site and putative allosteric hotspots. nih.gov Similarly, the binding sites for novel 4-amino-furo[2,3-d]pyrimidines as dual inhibitors of Tie-2 and VEGFR2 were rationalized based on X-ray crystal structures, confirming their interaction within the intended active sites. nih.gov This detailed mapping of interaction sites is fundamental for understanding the mechanism of action and for the rational design of more specific and effective inhibitors. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformation

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of atoms and molecules over time. This technique is used to assess the stability of a ligand-protein complex and observe conformational changes. For example, MD simulations were performed on a novel furo[2,3-d]pyrimidine derivative (compound 10b) designed as a PI3K/AKT dual inhibitor. nih.govrsc.org The simulations confirmed that the compound formed a stable complex and maintained an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites over the simulation period. nih.govrsc.org Such studies provide a deeper understanding of the interaction dynamics and affirm the stability of the predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed molecules before their synthesis. A QSAR study was conducted on a series of furopyrimidine and thienopyrimidine derivatives to understand their activity as VEGFR-2 inhibitors. nih.gov By correlating structural properties with biological activity, QSAR models provide useful information for designing more potent drugs. nih.gov In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives to investigate their cytotoxic activities against cancer cell lines. researchgate.net The resulting models can be used for the rational design of novel thienopyrimidines with enhanced potency. researchgate.net

In Silico ADME Predictions for Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, such as poor solubility or high toxicity, before committing resources to synthesis and testing. mdpi.com

Studies on various pyrimidine (B1678525) derivatives have incorporated in silico ADME predictions. For novel furo[2,3-d]pyrimidines designed as potential COVID-19 drug candidates, ADMET analyses were used to explore their drug-likeness. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidine derivatives investigated as glioblastoma inhibitors, in silico ADME properties were assessed and confirmed with in vitro tests, evaluating parameters like aqueous solubility and the ability to cross the blood-brain barrier. mdpi.com These predictions are often based on parameters like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and molar refractivity. nih.govresearchgate.net

Table 2: Representative In Silico ADME Parameters for Pyrimidine Derivatives

ParameterDescriptionFavorable Range (Typical)Reference
Molecular Weight Influences size and diffusion< 500 g/mol researchgate.net
logP (Lipophilicity) Affects solubility and permeability-0.4 to +5.6 mdpi.com
H-bond Donors Number of hydrogen bond donors< 5 nih.gov
H-bond Acceptors Number of hydrogen bond acceptors< 10 nih.gov
Molar Refractivity Relates to molecular volume and polarizability40 to 130 researchgate.net
Aqueous Solubility (logS) Predicts solubility in water> -4 mdpi.com

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the 3D structural information of a biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. This approach was successfully employed in the development of novel 4-amino-furo[2,3-d]pyrimidines as potent dual inhibitors of Tie-2 and VEGFR2, two receptor tyrosine kinases involved in angiogenesis. nih.gov The design process led to the discovery that adding a diarylurea moiety at a specific position on the furo[2,3-d]pyrimidine scaffold remarkably enhanced the inhibitory activity. The binding mode of one of the most potent compounds was confirmed by its X-ray crystal structure in the active site, providing a clear rationale for its high activity and guiding further optimization efforts. nih.govdrugbank.com

Virtual Screening and Lead Identification Strategies

The furo[3,2-d]pyrimidine (B1628203) scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its role in the development of kinase inhibitors. Computational methods, particularly virtual screening and molecular docking, have been instrumental in identifying and optimizing lead compounds based on this core structure for various therapeutic targets, primarily in oncology.

Virtual screening campaigns are a cornerstone of modern drug discovery, enabling the rapid, cost-effective computational assessment of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. For derivatives of the furopyrimidine class, these strategies have been pivotal in discovering novel inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

A common approach involves structure-based virtual screening, where the three-dimensional structure of the target protein is used to dock and score potential ligands. For instance, the furo[2,3-d]pyrimidine scaffold has been a key component in the design of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. nih.gov In such studies, a library of compounds is computationally docked into the ATP-binding site of VEGFR-2. The process filters for molecules that not only fit sterically and electronically within the pocket but also form key hydrogen bonds and other non-covalent interactions with specific amino acid residues, a process that has successfully identified potent inhibitors. nih.govnih.gov

Similarly, pharmacophore-based screening represents another powerful strategy. This method uses a 3D model that defines the essential steric and electronic features required for a molecule to be active at a specific receptor. This pharmacophore model is then used as a query to search compound databases for molecules that match these features. This technique has been successfully applied to discover novel inhibitors for targets like the Src kinase, where specific arrangements of hydrogen bond donors, acceptors, and hydrophobic regions are crucial for binding. mdpi.com

Following initial virtual screening hits, molecular dynamics (MD) simulations are often employed to provide a more detailed understanding of the ligand-protein interactions. rsc.org MD simulations analyze the physical movements of atoms and molecules over time, offering insights into the stability of the ligand within the binding pocket and the dynamics of the protein-ligand complex. rsc.org This helps to refine the selection of lead candidates by predicting the binding affinity and confirming the stability of the key interactions identified during docking. For example, MD simulations have been used to validate the binding modes of furo[2,3-d]pyrimidine derivatives targeting PI3K/AKT, confirming the stability of the compounds in the active site. rsc.org

The outcomes of these computational strategies are typically a set of "hit" compounds with predicted high affinity for the target. These hits are then synthesized and subjected to in vitro biological evaluation to confirm their activity. The data from these assays, such as the half-maximal inhibitory concentration (IC50), provide crucial feedback for further structure-activity relationship (SAR) studies and lead optimization.

Interactive Table: Examples of Computationally Identified Furopyrimidine Derivatives and Their Biological Activity

Compound/Derivative ClassTarget KinaseKey Computational StrategyResult/FindingReference
Furo[2,3-d]pyrimidine derivativesPI3K/AKTMolecular Docking & MD SimulationIdentified compound 10b as a potent dual inhibitor with strong binding patterns. rsc.org
Furo[2,3-d]pyrimidine derivativesVEGFR-2Structure-Based Virtual ScreeningIdentified potent inhibitors with nanomolar IC50 values. nih.gov
Anilino-furo[2,3-d]pyrimidine derivativesEGFR/HER2Molecular DockingModifications at the 5-position were shown to significantly affect inhibitory activity. nih.gov
Furo[3,2-e] nih.govCurrent time information in Oskarshamn, SE.nih.govtriazolo[1,5-c]pyrimidine derivativesVEGFR-2Molecular DockingCompounds 8b and 8c were identified as interesting starting points for antiangiogenic agents. nih.gov
Thieno[2,3-d]pyrimidine derivativesVEGFR-2Structure-Activity Relationship (SAR) StudiesDerivatives 21b, 21c, and 21e showed highly potent VEGFR-2 inhibition. nih.gov

Preclinical Lead Optimization Strategies for Furo 3,2 D Pyrimidine 2 Methanamine Derivatives

Strategies for Improving Biological Potency and Selectivity

Improving biological potency—the measure of drug activity expressed in terms of the amount required to produce an effect of given intensity—and selectivity is a primary goal in lead optimization. For furo[3,2-d]pyrimidine (B1628203) derivatives, this involves designing compounds that interact effectively and specifically with their intended biological targets, such as enzymes or receptors involved in disease pathways. smolecule.comnih.gov

Key strategies include:

Target-Oriented Design: Derivatives are designed to bind with high affinity to specific biological targets. For instance, related furopyrimidine scaffolds have been developed as potent inhibitors of phosphodiesterase type 4 (PDE4), PI3K/AKT dual inhibitors, and VEGFR-2 inhibitors. nih.govrsc.orgnih.gov A patent for furo[3,2-d]pyrimidine derivatives describes compounds that act as antagonists to the histamine (B1213489) H4 receptor, indicating their potential in treating allergic and inflammatory diseases. google.com

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how specific structural features of the molecule influence its biological activity. For the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold, it was found that gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) ring and substitution at the 5-position of the core structure were key elements for achieving high-affinity enzyme inhibition. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties, which can lead to enhanced potency and selectivity. In the development of novel anticancer agents, researchers have combined the furopyrimidine scaffold with a 1,3,4-thiadiazole (B1197879) pharmacophore, hypothesizing that this would improve anticancer potential by targeting enzymes like PI3Kα and AKT-1. nih.gov

In Vitro Assays: Laboratory tests are used to assess the efficacy of newly synthesized derivatives against various biological targets. smolecule.com These assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC₅₀), which is essential for comparing the effectiveness of different compounds. For example, a furo[2,3-d]pyrimidine (B11772683) derivative, compound 10b, demonstrated high inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes with IC₅₀ values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. rsc.org

Lead Compound/DerivativeBiological TargetKey Findings
Compound 10b (furo[2,3-d]pyrimidine derivative) PI3Kα/β, AKTShowed potent dual inhibitory activity with IC₅₀ values of 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), and 0.411 µM (AKT). rsc.org
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives Phosphodiesterase type 4 (PDE4)Fused gem-dimethylcyclohexyl moieties and substitution at the 5-position were identified as crucial for high-affinity inhibition. nih.gov
Furo[3,2-e] smolecule.comrsc.orginformahealthcare.comtriazolo[1,5-c]pyrimidine Derivative 8b VEGFR-2Exhibited potent VEGFR-2 inhibitory activity (IC₅₀ = 38.72 nM), equipotent to the drug sorafenib. nih.gov
Furo[3,2-d]pyrimidine Derivatives (Patent) Histamine H4 ReceptorDesigned as antagonists for the treatment of allergic, immunological, and inflammatory diseases. google.com

Methodologies for Enhancing Drug-like Properties (Computational Filters)

In modern drug discovery, computational tools are indispensable for predicting the physicochemical and pharmacokinetic properties of drug candidates, often referred to as "drug-likeness." These methods, or computational filters, help to prioritize compounds for synthesis and testing, thereby saving time and resources.

Molecular Docking: This computational technique is widely used to predict how a compound, such as a Furo[3,2-d]pyrimidine-2-methanamine derivative, binds to the three-dimensional structure of its target receptor or enzyme. smolecule.com Studies on related furopyrimidine derivatives have used molecular docking to understand the binding patterns with key amino acids in the active sites of targets like PI3K and AKT-1. rsc.orgnih.gov This insight allows for the rational design of modifications to improve binding affinity and selectivity.

ADMET Prediction: Computational models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. The furopyrimidine scaffold is noted for its potential to improve aqueous solubility and bioavailability, leading to enhanced pharmacokinetic profiles. nih.gov For instance, certain furo[3,2-e] smolecule.comrsc.orginformahealthcare.comtriazolo[1,5-c]pyrimidine derivatives were highlighted for their favorable drug-likeness profiles alongside their antiangiogenic activity. nih.gov

Reactivity and Stability Analysis: Computational methods can assess the chemical reactivity of different positions on the molecule. For example, studies on related triazolopyrimidines have used computational methods to study the reactivity of N-nucleophiles, which helps in planning synthetic routes and predicting potential metabolic pathways. researchgate.net

Medicinal Chemistry Approaches to Structural Modification and Derivatization

Medicinal chemistry provides the practical framework for synthesizing and modifying lead compounds. For the this compound core, various structural modifications can be explored to optimize its therapeutic potential.

Scaffold Hopping and Hybridization: This involves combining the core furopyrimidine structure with other known pharmacophores. A notable example is the hybridization of the furopyrimidine scaffold with 1,3,4-thiadiazole or 1,3,4-oxadiazole (B1194373) moieties to create novel derivatives with enhanced anticancer or antiviral activities. nih.govresearchgate.net

Functional Group Modification: The inherent functional groups of this compound, such as the amine group, provide handles for derivatization. The amine group can act as a nucleophile, allowing for reactions to form amides or ureas. smolecule.com The pyrimidine (B1678525) ring itself can undergo electrophilic substitution reactions. smolecule.com

Systematic Derivatization: A series of derivatives is often synthesized by introducing different substituents at various positions on the heterocyclic core. A patent for furo[3,2-d]pyrimidine derivatives specifies various substitutions at the R1, R2, R3, and R4 positions to achieve histamine H4 receptor antagonism. google.com For example, the R2 and R3 positions were modified to incorporate groups like (3-(methylamino)azetidin-1-yl) or piperazin-1-yl. google.com Similarly, research on related furo[2,3-d]pyrimidines involved the synthesis of a diverse series of compounds by reacting a key intermediate with various amines and amino-acid esters to explore the resulting antitumor effects. informahealthcare.comresearchgate.net

Modification StrategyCore ScaffoldTarget/ApplicationResult/Observation
Hybridization with 1,3,4-thiadiazole Furo[2,3-d]pyrimidinePI3K/AKT Inhibition (Anticancer)Designed to enhance anticancer potential by combining pharmacophores. nih.gov
Substitution at the 5-position Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePDE4 InhibitionProved to be a key element for achieving high enzyme affinity. nih.gov
Modification at 4-position Furo[2,3-d]pyrimidineAntitumorReaction with various amines generated a library of derivatives for screening. researchgate.net
Substitution at R2, R3 positions Furo[3,2-d]pyrimidineHistamine H4 Receptor AntagonismIntroduction of specific amine-containing heterocycles was crucial for activity. google.com
Aza-Wittig Reaction Furo[2,3-d]pyrimidineAntitumorUsed to synthesize key intermediates for further derivatization. researchgate.net

Development of Novel and Optimized Synthetic Procedures for Scalability

The ability to produce a drug candidate in large quantities is essential for further preclinical and clinical development. Therefore, developing efficient, scalable, and often environmentally friendly synthetic routes is a critical component of lead optimization.

The synthesis of the furopyrimidine moiety can generally be achieved through two primary strategies: researchgate.net

Construction of a pyrimidine ring onto a furan (B31954) precursor: This common approach involves using functionalized furan derivatives, such as those with vicinal aminocyano or aminoester groups, and reacting them with a one-carbon fragment like formamide (B127407) to build the pyrimidine ring. researchgate.net

Construction of a furan ring onto a pyrimidine precursor: Alternatively, the synthesis can start from a pyrimidine ring, with subsequent reactions designed to form the fused furan ring. researchgate.net

To improve scalability, modern synthetic chemistry focuses on:

Multi-component Reactions: These reactions, where multiple reactants combine in a single step to form the product, are highly efficient. They reduce the number of synthetic steps, minimize waste, and can simplify purification processes. Green synthesis methods using catalysts or alternative solvents are also being explored for pyrimidine derivatives. researchgate.net

Optimized Reaction Conditions: Research focuses on improving reaction yields and simplifying procedures. For example, the synthesis of certain furo[2,3-d]pyrimidine derivatives was achieved through an aza-Wittig reaction of iminophosphoranes with isocyanates, followed by further reactions under mild conditions to generate a library of compounds in good yields. researchgate.net

Use of Heterogeneous Catalysts: The development of novel catalysts, such as nanostructured palladium pyrophosphate, has been used for the synthesis of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids. researchgate.net Heterogeneous catalysts are advantageous for scalability as they can be easily separated from the reaction mixture and potentially reused.

Future Research Directions and Therapeutic Potential

Exploration of Novel Furo[3,2-d]pyrimidine (B1628203) Scaffolds and Derivatives

The development of novel furo[3,2-d]pyrimidine scaffolds and their derivatives is a key avenue for future research. The core structure provides a versatile template for chemical modification, allowing for the synthesis of diverse compound libraries with a wide range of physicochemical properties and biological activities. A significant area of interest lies in the creation of fused tetracyclic and pentacyclic systems, which can lead to compounds with unique three-dimensional shapes and the potential to interact with novel biological targets.

For instance, the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines has yielded potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) nih.gov. Similarly, the development of 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives has led to the discovery of potent inhibitors of PI3 kinase p110alpha, a key enzyme in cancer cell signaling pathways nih.gov. Another promising direction is the synthesis of benzofuro[3,2-d]pyrimidines, which have demonstrated significant antitumor effects against various cancer cell lines, including HepG2, Bel-7402, and HeLa researchgate.nettandfonline.com.

Future efforts will likely focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. This will involve the systematic modification of substituents at various positions of the furo[3,2-d]pyrimidine ring system to enhance interactions with target proteins. The exploration of diverse synthetic methodologies will also be crucial for accessing novel chemical space and generating a wider array of derivatives for biological screening.

Investigation of Undiscovered Biological Targets and Pathways

A critical aspect of future research will be the identification of novel biological targets and pathways for furo[3,2-d]pyrimidine derivatives. While some targets such as PDE4 and PI3K have been identified for fused analogs, the full spectrum of biological activities for the core furo[3,2-d]pyrimidine scaffold remains largely unexplored nih.govnih.gov.

High-throughput screening of diverse furo[3,2-d]pyrimidine libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, will be instrumental in uncovering new therapeutic opportunities. Phenotypic screening, which assesses the effects of compounds on cellular or organismal models of disease, can also reveal novel mechanisms of action without a preconceived target.

Furthermore, advances in chemoproteomics and activity-based protein profiling can be employed to directly identify the protein targets of bioactive furo[3,2-d]pyrimidine compounds within a complex biological system. Understanding the polypharmacology of these compounds, or their ability to interact with multiple targets, will also be important for elucidating both their therapeutic effects and potential side effects. The investigation of related heterocyclic systems, such as the pyrrolo[3,2-d]pyrimidines which target one-carbon metabolism, may also provide clues to potential targets for furo[3,2-d]pyrimidine derivatives nih.govnih.gov.

Advanced Computational Modeling for Mechanism Elucidation and Rational Design

Advanced computational modeling techniques will play a pivotal role in accelerating the discovery and development of furo[3,2-d]pyrimidine-based therapeutics. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to their biological targets, providing insights into the key molecular interactions that govern their activity.

These computational approaches can elucidate the mechanism of action at an atomic level and guide the rational design of new derivatives with improved potency and selectivity. For example, in the development of furo[2,3-d]pyrimidine-based PI3K/AKT dual inhibitors, molecular docking and dynamics were successfully used to understand the binding patterns of the compounds within the active sites of the enzymes rsc.orgnih.gov. Similar strategies can be applied to the furo[3,2-d]pyrimidine scaffold.

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of furo[3,2-d]pyrimidine derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

Development of Furo[3,2-d]pyrimidine-based Probes for Chemical Biology Studies

The development of furo[3,2-d]pyrimidine-based chemical probes will be essential for dissecting the biological functions of their targets and for validating their therapeutic potential. These probes are typically derivatives of a bioactive compound that have been modified to incorporate a reporter tag, such as a fluorescent group or a biotin molecule, or a reactive group for covalent labeling of the target protein.

These chemical tools can be used in a variety of applications, including:

Target identification and validation: Probes can be used to pull down their protein targets from cell lysates, confirming the identity of the target and its relevance to the observed biological effect.

Imaging and localization studies: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein and to monitor its dynamics in living cells.

Enzyme activity profiling: Probes can be designed as activity-based probes to selectively label active enzymes, providing a measure of enzyme activity in complex biological samples.

The development of such probes will provide invaluable tools for understanding the mechanism of action of furo[3,2-d]pyrimidine derivatives and for advancing their development as therapeutic agents.

Synergy with Other Therapeutic Modalities (e.g., Combination Therapies)

Investigating the potential of furo[3,2-d]pyrimidine derivatives in combination with other therapeutic modalities is a promising strategy for enhancing their efficacy and overcoming drug resistance. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.

Furo[3,2-d]pyrimidine-based agents could be combined with:

Chemotherapeutic agents: To enhance their cytotoxic effects and potentially reduce the required doses, thereby minimizing side effects.

Targeted therapies: To inhibit multiple signaling pathways simultaneously, preventing the development of resistance.

Immunotherapies: To modulate the tumor microenvironment and enhance the anti-tumor immune response.

Preclinical studies in cell culture and animal models will be necessary to identify synergistic drug combinations and to determine the optimal dosing schedules. The development of furo[3,2-d]pyrimidine derivatives with favorable pharmacokinetic and safety profiles will be crucial for their successful application in combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Furo[3,2-d]pyrimidine-2-methanamine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Key synthetic routes include hydrogenation reactions using palladium catalysts under controlled pressure (e.g., 50–55 psi) and time (22 hours) to achieve intermediates like 5-[(Z/E)-2-(2’-methoxyphenyl)-3-methylpent-1-en-1-yl] derivatives. Solvent selection (methanol, dimethyl sulfoxide) and purification via column chromatography or recrystallization are critical for yield optimization (70–80%) and purity . Suzuki-Miyaura cross-coupling with boronate esters and brominated precursors can also generate functionalized derivatives, as demonstrated in the synthesis of dopamine receptor agonists .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 500 MHz) is essential for confirming substituent positions and stereochemistry, with chemical shifts (δ 8.51–2.12 ppm) indicating aromatic protons and methyl groups . Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation (e.g., m/z 333.1 [M + 1]⁺). X-ray crystallography further resolves crystal packing and hydrogen-bonding interactions in salts or co-crystals .

Q. What safety protocols are essential when handling Furo[3,2-d]pyrimidine derivatives in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Work should occur in fume hoods with adequate ventilation to prevent aerosol formation. Waste must be segregated and disposed of via certified hazardous waste services. Fire hazards require water mist or alcohol-resistant foam, as combustion releases toxic nitrogen/carbon oxides .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) enhance the understanding of this compound's electronic properties?

  • Methodological Answer : DFT studies optimize molecular geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, aminoimidazodipyridines synthesized using DFT-validated precursors show charge distribution patterns critical for biological activity . These models also simulate non-covalent interactions (e.g., π-stacking) in co-crystals, complementing experimental crystallographic data .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

  • Methodological Answer : Discrepancies in substituent positions (e.g., methyl vs. methoxy groups) can arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Multi-technique validation—such as comparing NMR coupling constants with crystallographic torsion angles—resolves ambiguities. For example, 2,4-diaminofuro[2,3-d]pyrimidines exhibit conformational flexibility in solution but rigid packing in crystals .

Q. How to design experiments to evaluate the biological activity of novel Furo[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methoxy, methyl, or halide groups) followed by in vitro assays (e.g., enzyme inhibition). For antitumor evaluation, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine are tested against cancer cell lines, with IC₅₀ values correlated to electronic properties from DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.